molecular formula C9H14O2 B13071385 2-(Ethoxymethylidene)cyclohexan-1-one

2-(Ethoxymethylidene)cyclohexan-1-one

Cat. No.: B13071385
M. Wt: 154.21 g/mol
InChI Key: WWMTWPZYVBEPOX-FPLPWBNLSA-N
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Description

2-(Ethoxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone, characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl vinyl ether in the presence of a base, followed by acid-catalyzed hydrolysis. The reaction conditions typically include temperatures ranging from 50 to 110°C and reaction times of 1 to 8 hours .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts. This method is favored for its high yield and low environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Ethoxymethylidene)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)cyclohexan-1-one involves its reactivity as an electrophile. The ethoxymethylidene group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 2-(Ethoxymethylidene)cyclohexan-1-one stands out due to the presence of the ethoxymethylidene group, which imparts unique reactivity and potential for diverse applications. This functional group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and industrial processes.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-2-11-7-8-5-3-4-6-9(8)10/h7H,2-6H2,1H3/b8-7-

InChI Key

WWMTWPZYVBEPOX-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\1/CCCCC1=O

Canonical SMILES

CCOC=C1CCCCC1=O

Origin of Product

United States

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